2-Methyl-3-(pyridin-2-yl)benzonitrile
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Overview
Description
2-Methyl-3-(pyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a methyl group, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzonitrile and 2-bromopyridine.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-methylbenzonitrile with 2-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include 2-methyl-3-(pyridin-2-yl)benzaldehyde or 2-methyl-3-(pyridin-2-yl)benzoic acid.
Reduction: The major product is 2-methyl-3-(pyridin-2-yl)benzylamine.
Substitution: Various substituted derivatives of the original compound can be formed depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(pyridin-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be employed in the study of biological pathways and as a probe in biochemical assays.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound is similar in structure but contains additional functional groups that may enhance its biological activity.
2-[[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole:
Uniqueness
2-Methyl-3-(pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitrile group, a pyridine ring, and a methyl-substituted benzene ring makes it a versatile compound for various applications.
Properties
CAS No. |
89930-05-2 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-3-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-11(9-14)5-4-6-12(10)13-7-2-3-8-15-13/h2-8H,1H3 |
InChI Key |
UGHCGCHTKPDZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=N2)C#N |
Origin of Product |
United States |
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